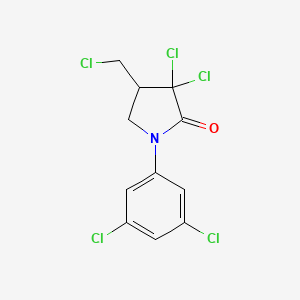
3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is a synthetic organic compound. It belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and chloroacetyl chloride.
Formation of Intermediate: The initial step could involve the formation of an intermediate through a condensation reaction.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.
Chlorination: The final step involves chlorination to introduce the chlorine atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in materials science, such as the development of polymers or coatings.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the dichlorophenyl group.
3,3-Dichloro-4-(methyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one: Similar structure but has a methyl group instead of a chloromethyl group.
Uniqueness
3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is unique due to the presence of multiple chlorine atoms and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61241-56-3 |
|---|---|
Molecular Formula |
C11H8Cl5NO |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3,3-dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H8Cl5NO/c12-4-6-5-17(10(18)11(6,15)16)9-2-7(13)1-8(14)3-9/h1-3,6H,4-5H2 |
InChI Key |
SKGZASXOWGYYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC(=CC(=C2)Cl)Cl)(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



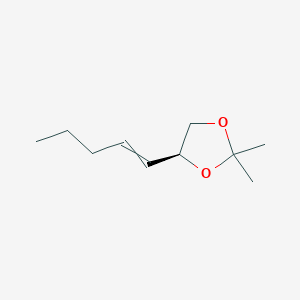
![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
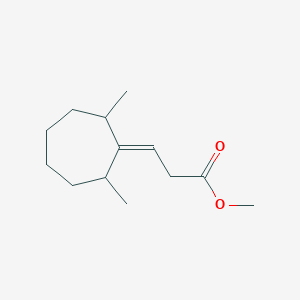
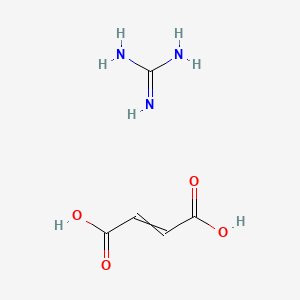

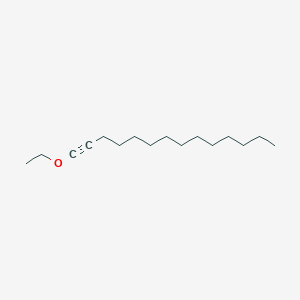
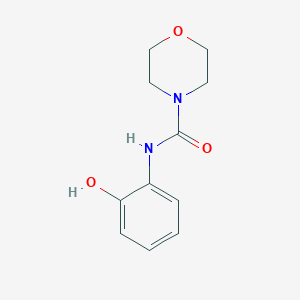
![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)


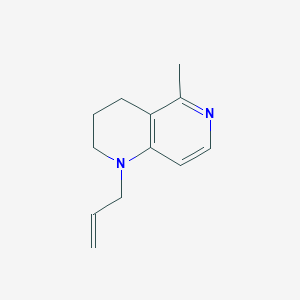
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
